The synthesis of Acrisorcin typically involves the following steps:
Technical details regarding the reaction kinetics and conditions can vary, but maintaining an appropriate temperature and pH is crucial for maximizing yield .
Acrisorcin features a complex molecular structure characterized by:
This structure allows Acrisorcin to exhibit both hydrophilic and hydrophobic properties, making it versatile for various applications .
Acrisorcin undergoes several chemical reactions relevant to its functionality:
Technical details such as reaction conditions (temperature, solvent choice) are critical for optimizing these reactions .
The mechanism of action of Acrisorcin primarily revolves around its interaction with biological macromolecules:
Data from studies indicate that Acrisorcin exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further pharmacological development .
Relevant data suggest that these properties influence its effectiveness as a therapeutic agent .
Acrisorcin has several scientific uses:
The ongoing research into Acrisorcin continues to explore these applications, highlighting its potential impact on medicinal chemistry and related fields .
Acrisorcin emerged from systematic investigations into acridine derivatives during the 1940s–1960s, when researchers screened nitrogen-containing heterocycles for antimicrobial properties. Acridine’s planar tricyclic structure—comprising fused benzene and pyridine rings—was recognized for enabling DNA intercalation, a mechanism disrupting microbial replication [1]. Early studies revealed that substituting the acridine core at the C9 position (e.g., with alkylamino groups) enhanced antifungal activity. Specifically, acridine’s photocytotoxicity against eukaryotic pathogens proved pivotal, as irradiation generated reactive oxygen species (ROS) that damaged fungal cell membranes and intracellular components [1]. Researchers synthesized Acrisorcin (9-aminoacridine coupled with 4-hexylresorcinol) to leverage:
Table 1: Key Acridine Derivatives in Mid-20th Century Antifungal Research
Compound | Core Structure | Primary Antifungal Target |
---|---|---|
Acrisorcin | 9-Aminoacridine-hexylresorcinol conjugate | Dermatophytes |
Acriflavine | 3,6-Diaminoacridine | Broad-spectrum antiseptic (incl. fungi) |
Quinacrine | 9-Aminoacridine derivative | Anti-parasitic (limited antifungal) |
Schering AG (Germany) spearheaded Acrisorcin’s commercialization, patenting its synthesis as Akrinol® in the early 1960s. The patent (US 3,152,188) covered:
Table 2: Early Commercialization Timeline of Acrisorcin (Akrinol®)
Year | Event | Region | Commercial Entity |
---|---|---|---|
1959 | Initial patent filing (synthesis method) | Germany | Schering AG |
1963 | Market launch as 0.2% topical cream | Western Europe | Schering AG |
1965–1970 | Limited formulary listings in hospital pharmacies | UK, France | Morgan Bros. Distributors |
Acrisorcin’s clinical use declined rapidly by the late 1970s due to interrelated efficacy, safety, and regulatory factors:
By 1985, Akrinol® was discontinued globally, supplanted by safer, more effective antifungals. Its withdrawal underscores how mid-century drug development prioritized mechanistic novelty over comprehensive therapeutic profiling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7